5-Ethyl-4-iodo-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-ethyl-4-iodo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-6-5(7)4-8-9(6)2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJVSPFBCWWSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285190 | |
| Record name | 1H-Pyrazole, 5-ethyl-4-iodo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-15-9 | |
| Record name | 1H-Pyrazole, 5-ethyl-4-iodo-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 5-ethyl-4-iodo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Ethyl 4 Iodo 1 Methyl 1h Pyrazole and Analogues
Strategic Approaches to Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is a fundamental step in the synthesis of this class of compounds. Various strategies have been developed to construct this heterocyclic core, often allowing for the introduction of desired substituents concurrently.
Cyclization Reactions for Pyrazole Core Formation
Cyclization reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. youtube.comdergipark.org.tr The choice of reactants and conditions plays a crucial role in the outcome of the reaction, influencing both the yield and the regioselectivity of the final product.
A primary and widely utilized method for constructing the pyrazole ring is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. youtube.commdpi.com This approach is straightforward and provides a rapid route to polysubstituted pyrazoles. mdpi.com For instance, the reaction of a hydrazine with a β-diketone, a classic example being the Knorr pyrazole synthesis, leads to the formation of the pyrazole core. youtube.commdpi.com Similarly, α,β-unsaturated carbonyl compounds can serve as the 1,3-dielectrophilic partner in these cyclocondensation reactions. mdpi.com
The reaction of hydrazines with α,β-ethylenic ketones typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov Furthermore, α,β-vinyl ketones bearing a leaving group can react with hydrazine derivatives to form pyrazolines, which subsequently eliminate the leaving group to afford the aromatic pyrazole ring. mdpi.com
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 1,3-Diketones | Hydrazine | Substituted Pyrazoles | dergipark.org.trmdpi.com |
| α,β-Unsaturated Carbonyls | Hydrazine | Pyrazoles (often via pyrazoline oxidation) | mdpi.comnih.gov |
| Acetylenic Ketones | Hydrazine Derivatives | Mixture of Regioisomeric Pyrazoles | mdpi.com |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.org These reactions often proceed through a series of sequential steps, including condensation, cyclization, and sometimes rearrangement, to yield the final product. nih.gov
One common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride can be used to produce 1-H-pyrazole derivatives. longdom.org Another approach utilizes the reaction of vinyl azides, aldehydes, and tosylhydrazine in the presence of a base to afford 3,4,5-trisubstituted 1H-pyrazoles with good regioselectivity. organic-chemistry.org The use of catalysts, such as sodium p-toluene sulfonate (NaPTS) in water, can significantly increase the reaction rate and efficiency of these multicomponent syntheses. rsc.org
| Components | Catalyst/Conditions | Product | Reference |
| Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted Pyrazoles | beilstein-journals.org |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium (B1175870) Acetate, Water | 1-H-Pyrazole Derivatives | longdom.org |
| Vinyl Azides, Aldehydes, Tosylhydrazine | Base | 3,4,5-Trisubstituted 1H-Pyrazoles | organic-chemistry.org |
| Phenyl Hydrazines, Aldehydes, Malononitrile | Sodium p-Toluene Sulfonate (NaPTS), Water | Multisubstituted 5-Amino Pyrazoles | rsc.org |
Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering high efficiency, selectivity, and functional group tolerance. mdpi.com These methods often enable C-H functionalization, providing direct routes to substituted pyrazoles without the need for pre-functionalized starting materials. nih.gov
Copper-catalyzed reactions are prominent in pyrazole synthesis. For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides access to a broad range of pyrazole derivatives. organic-chemistry.org Another example is the copper-catalyzed sydnone-alkyne cycloaddition, which offers a general method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org Rhodium catalysts have also been employed in the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org Furthermore, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines provide a route to 1,4-disubstituted pyrazoles. organic-chemistry.org
| Catalyst | Reactants | Product | Reference |
| Copper | β,γ-Unsaturated Hydrazones | Pyrazole Derivatives | organic-chemistry.org |
| Copper | Sydnones, Alkynes | 1,4-Disubstituted Pyrazoles | organic-chemistry.org |
| Rhodium | Hydrazines, Alkynes | Highly Substituted Pyrazoles | organic-chemistry.org |
| Ruthenium | 1,3-Diols, Alkyl Hydrazines | 1,4-Disubstituted Pyrazoles | organic-chemistry.org |
Electrophilic cyclization provides a direct and efficient route to halogenated pyrazoles. This strategy is particularly relevant for the synthesis of 4-iodopyrazoles. The reaction typically involves the treatment of α,β-alkynic hydrazones with an electrophilic iodine source. acs.org
The process begins with the preparation of α,β-alkynic hydrazones, which are readily synthesized from the reaction of hydrazines with propargyl aldehydes and ketones. acs.org Subsequent treatment of these hydrazones with molecular iodine in the presence of a base, such as sodium bicarbonate, triggers an electrophilic cyclization to yield 4-iodopyrazoles in good to high yields. acs.org This iodocyclization is versatile and tolerates a wide range of functional groups on the hydrazone substrate, including aliphatic, aromatic, and heteroaromatic moieties. acs.org
Another approach involves the treatment of N-propargyl-N′-tosylhydrazines with molecular iodine, which also leads to the formation of 4-iodo-1-tosylpyrazoles. organic-chemistry.org
| Starting Material | Reagent | Product | Reference |
| α,β-Alkynic Hydrazones | Molecular Iodine, Sodium Bicarbonate | 4-Iodopyrazoles | acs.org |
| N-Propargyl-N′-tosylhydrazines | Molecular Iodine | 4-Iodo-1-tosylpyrazoles | organic-chemistry.org |
Regioselective Synthesis of Substituted Pyrazoles
The regioselective synthesis of substituted pyrazoles is a critical challenge, especially when using unsymmetrical starting materials, which can lead to the formation of isomeric products. thieme-connect.com Several strategies have been developed to control the regiochemical outcome of pyrazole synthesis.
One effective method for achieving high regioselectivity is the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). thieme-connect.comorganic-chemistry.org This approach has been shown to provide 1-aryl-3,4,5-substituted pyrazoles with excellent regioselectivity and in good yields. thieme-connect.comorganic-chemistry.org The choice of solvent is crucial, as polar protic solvents like ethanol (B145695) often lead to poor selectivity. thieme-connect.com
The use of specific catalysts can also direct the regioselectivity. For example, a silver-catalyzed reaction between N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate results in the formation of trifluoromethylated pyrazole derivatives with high regioselectivity. mdpi.com Similarly, a nano-ZnO catalyst has been used for the regioselective synthesis of 1,3,5-substituted pyrazole derivatives from the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com
Furthermore, 1,3-dipolar cycloaddition reactions can be highly regioselective. The copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols provides a regioselective route to 5-hydroxyethyl-substituted pyrazoles. thieme.de
Introduction of the Iodine Moiety at Position 4
The introduction of an iodine atom at the C4 position of the pyrazole ring is a key step in the synthesis of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the 4-position. nih.gov
A direct method for the iodination of pyrazoles involves the use of an iodinating agent in the presence of an oxidant. For instance, 1-methylpyrazole (B151067) can be iodinated by reacting it with iodine in the presence of an oxidizing agent like nitric acid, iodic acid, or hydrogen peroxide to yield 1-methyl-4-iodopyrazole. google.com
As mentioned in the electrophilic cyclization section (2.1.1.3), the iodocyclization of α,β-alkynic hydrazones is a powerful method for the simultaneous construction of the pyrazole ring and the introduction of iodine at the 4-position. acs.org This one-pot process is highly efficient and provides direct access to 4-iodopyrazole (B32481) derivatives. acs.org
Another reported method involves the reaction of terminal alkynes with n-BuLi, followed by treatment with aldehydes and then molecular iodine, and subsequent reaction with hydrazines to furnish 3,5-disubstituted 4-iodopyrazoles with high regioselectivity. organic-chemistry.org
| Starting Material | Reagents | Product | Reference |
| 1-Methylpyrazole | Iodine, Oxidant (e.g., H₂O₂) | 1-Methyl-4-iodopyrazole | google.com |
| α,β-Alkynic Hydrazones | Molecular Iodine, NaHCO₃ | 4-Iodopyrazoles | acs.org |
| Terminal Alkynes, Aldehydes, Hydrazines | n-BuLi, Molecular Iodine | 3,5-Disubstituted 4-iodopyrazoles | organic-chemistry.org |
Direct Iodination Strategies on Pyrazole Rings
Direct iodination is a common and straightforward approach to functionalize the pyrazole ring, particularly at the electron-rich C4 position. This method relies on electrophilic aromatic substitution, where an electrophilic iodine species attacks the pyrazole ring.
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The C4 position is generally the most nucleophilic and sterically accessible site, leading to high regioselectivity in these reactions. The mechanism for electrophilic iodination proceeds via the formation of a cationic intermediate, known as a sigma complex or Wheland intermediate, where the electrophile (I⁺) has attached to the C4 carbon. mdpi.com Subsequent deprotonation of this intermediate by a base present in the reaction mixture restores the aromaticity of the pyrazole ring, yielding the 4-iodopyrazole product. The iodination of highly basic N-unsubstituted pyrazoles and their alkyl derivatives likely occurs via a C-I adduct, which results from the protonation of the N2 nitrogen and the attack of hypoiodous acid (HOI) on the C4 carbon. mdpi.com
Molecular iodine (I₂) itself is a relatively weak electrophile. Therefore, its reaction with pyrazoles often requires the use of an oxidant to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). nih.gov The oxidant reacts with I₂ or an iodide salt (like NaI or KI) to produce this highly reactive species in situ. This not only increases the rate and efficiency of the reaction but also allows for the use of catalytic amounts of iodine in some cases, with the oxidant regenerating the electrophilic species. google.com A variety of oxidizing agents have been successfully employed for the iodination of pyrazoles.
A particularly "green" method involves using hydrogen peroxide in water, which uses only 0.5 equivalents of iodine and 0.6 equivalents of H₂O₂ to produce 4-iodopyrazoles in good to excellent yields, with water being the only byproduct. researchgate.net Other systems, such as iodine in the presence of ceric ammonium nitrate (B79036) (CAN), have been shown to be highly effective for the regioselective 4-iodination of various pyrazoles, including 1-aryl-3-CF₃-1H-pyrazoles. nih.govresearchgate.net The use of an oxidant in a Chinese patent for the synthesis of 1-methyl-4-iodopyrazole was noted to fully utilize the iodine, promote the forward progress of the iodination, and improve the reaction rate and product yield. google.com
| Iodine Source | Oxidant | Solvent(s) | Typical Conditions | Ref |
| I₂ | Hydrogen Peroxide (H₂O₂) | Water | Room Temperature | researchgate.net |
| I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724) | Not specified | nih.govresearchgate.net |
| I₂ | Nitric Acid (HNO₃) | Water | 40-80 °C | google.com |
| I₂ | Iodic Acid (HIO₃) | Acetic Acid/CCl₄ | Not specified | mdpi.com |
| NaI / KI | Potassium Iodate (KIO₃) | Acidic Media | Not specified | nih.gov |
| I₂ | Selectfluor | DMSO | Not specified | organic-chemistry.org |
Indirect Methods for 4-Iodo-1H-pyrazole Formation
Indirect methods for forming 4-iodo-1H-pyrazoles involve constructing the pyrazole ring from precursors where the iodine atom is already incorporated or is introduced during the cyclization step. A prominent example of this strategy is the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.tr
In this approach, propargyl aldehydes or ketones are first condensed with hydrazines to form the corresponding α,β-alkynic hydrazones. These intermediates are then treated with molecular iodine in the presence of a base like sodium bicarbonate. The iodine induces an electrophilic cyclization, resulting in the formation of the 4-iodopyrazole ring in good to excellent yields. This method is versatile and has been used to synthesize a variety of 1,3,5-trisubstituted-4-iodo-1H-pyrazoles. metu.edu.tr
Introduction of Alkyl Substituents (Ethyl at C5, Methyl at N1)
The N-alkylation of pyrazoles is a fundamental transformation. For an unsymmetrical pyrazole, direct alkylation can lead to a mixture of N1 and N2 regioisomers, posing a significant challenge. acs.org The most common method involves the deprotonation of the pyrazole N-H with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate (B86663). mdpi.comsemanticscholar.org
The regioselectivity of this reaction is influenced by several factors, including the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. mdpi.combeilstein-journals.org For instance, sterically bulky groups adjacent to a nitrogen atom can hinder alkylation at that position. semanticscholar.org To overcome selectivity issues, novel methods have been developed, such as using sterically bulky α-halomethylsilanes as masked methylating reagents. These reagents show significantly improved selectivity for the desired N1-alkylation, achieving regioisomeric ratios greater than 99:1 in some cases. acs.org Another strategy involves the methylation of 4-iodopyrazole with dimethyl sulfate in a sodium hydroxide (B78521) solution to yield 1-methyl-4-iodopyrazole. google.com
Introducing an ethyl group at the C5 position of the pyrazole ring can be achieved through several synthetic routes.
Ring Synthesis from Ethyl-Containing Precursors: One of the most reliable methods is to construct the pyrazole ring using a starting material that already possesses the ethyl group. The Knorr pyrazole synthesis, for example, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. By using a diketone containing the required ethyl group (e.g., 3-oxo-pentanal derivatives or similar structures), the C5-ethyl substituent can be incorporated directly into the pyrazole ring during its formation.
Cross-Coupling Reactions: If a 5-halopyrazole is available, the ethyl group can be introduced via transition-metal-catalyzed cross-coupling reactions. For example, a 5-bromo- or 5-iodo-pyrazole can be reacted with an organometallic reagent like ethylzinc (B8376479) chloride or diethylborane under palladium or nickel catalysis (e.g., Suzuki or Negishi coupling) to form the C-C bond.
C-H Activation: Modern synthetic methods allow for the direct C-H functionalization of heterocyclic rings. Palladium-catalyzed C-H arylation at the C5 position of pyrazoles has been demonstrated, often using a blocking group at the C4 position to control regioselectivity. academie-sciences.fracademie-sciences.fr While arylation is more common, similar principles could be adapted for C-H ethylation, although this is a less developed area. The presence of an ester group at C4, for example, has been shown to effectively direct functionalization to the C5 position. academie-sciences.fr
Sequential Functionalization Approaches for Targeted Compound Assembly
The synthesis of specifically substituted pyrazoles, such as this compound, often necessitates a controlled, stepwise introduction of functional groups onto the pyrazole core. This approach, known as sequential functionalization, provides a powerful and flexible strategy to achieve high regioselectivity, which is often a challenge in traditional one-pot condensation reactions. thieme-connect.comorganic-chemistry.org Modern synthetic methods, particularly those involving direct C-H functionalization and regioselective metalation, are central to the targeted assembly of complex pyrazole derivatives. nih.govrsc.org
A logical synthetic strategy for this compound involves the sequential introduction of the ethyl group at the C5 position, followed by iodination at the C4 position of a 1-methylpyrazole precursor. This order is dictated by the inherent reactivity of the pyrazole ring, where the C4 position is most susceptible to electrophilic substitution, while the C5 proton is the most acidic and thus more amenable to deprotonation and subsequent functionalization. nih.govnih.gov
Step 1: Regioselective C5-Ethylation of 1-Methylpyrazole
The introduction of an ethyl group at the C5 position can be achieved through a deprotonation/alkylation sequence. The C5 proton of 1-substituted pyrazoles exhibits significant acidity, allowing for regioselective metalation. nih.gov Treatment of 1-methylpyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) generates the corresponding 1-methyl-5-lithiopyrazole intermediate. This nucleophilic species can then be trapped with an electrophilic ethylating agent, like ethyl iodide, to yield 5-ethyl-1-methyl-1H-pyrazole. This method has been effectively used for the C5-functionalization of various pyrazole derivatives. nih.gov
Alternatively, direct C-H activation strategies catalyzed by transition metals offer a more atom-economical approach. Palladium-catalyzed C-H arylation at the C5 position of pyrazoles has been demonstrated to be highly effective. nih.govacademie-sciences.fr While direct C-H ethylation is less commonly reported, similar principles could be applied using appropriate catalytic systems. To ensure regioselectivity, a blocking group can be temporarily installed at the C4 position, directing the functionalization exclusively to C5. An ester group, for example, can serve as an effective and easily removable blocking group for this purpose. academie-sciences.fr
Step 2: Regioselective C4-Iodination
Once 5-ethyl-1-methyl-1H-pyrazole is obtained, the final step is the regioselective introduction of an iodine atom at the C4 position. The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic, making it the primary site for electrophilic substitution. nih.gov Various iodinating reagents can be employed for this transformation.
A common and efficient method involves the use of elemental iodine (I₂) in the presence of a mild oxidant, such as ceric ammonium nitrate (CAN). nih.gov This system generates an electrophilic iodine species in situ, which readily reacts at the C4 position. Other effective iodinating systems include N-iodosuccinimide (NIS), often used in acidic media like a mixture of acetic acid and trifluoroacetic acid (TFA), or iodine monochloride (ICl) with a buffer like sodium acetate. nih.gov The choice of reagent and conditions can be optimized to achieve high yields of the desired 4-iodo product.
The table below summarizes representative conditions for the key sequential functionalization steps in the synthesis of pyrazole analogues.
| Step | Pyrazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| C5-Lithiation/Alkylation | 1-Aryl-3-CF₃-1H-pyrazole | 1) n-BuLi, THF, -78 °C 2) I₂ | 1-Aryl-5-iodo-3-CF₃-1H-pyrazole | 86 | nih.gov |
| C4-Iodination | 1-Aryl-3-CF₃-1H-pyrazole | I₂, CAN, MeCN | 1-Aryl-4-iodo-3-CF₃-1H-pyrazole | 75-81 | nih.gov |
| C4-Iodination | 1-Aryl-3-CF₃-1H-pyrazole (with sulfonamide group) | NIS, AcOH/TFA, 80 °C | 1-Aryl-4-iodo-3-CF₃-1H-pyrazole derivative | 71 | nih.gov |
| C5-Arylation (with blocking group) | Ethyl 1-methylpyrazole-4-carboxylate | Aryl bromide, Pd(OAc)₂, KOAc, DMA, 150 °C | Ethyl 5-aryl-1-methylpyrazole-4-carboxylate | ~80 | academie-sciences.fr |
| C4-Decarboxylation (blocking group removal) | Ethyl 1-methyl-5-aryl-pyrazole-4-carboxylate | LiOH·H₂O, THF/H₂O; then H₃O⁺; then heat in quinoline (B57606) with Cu | 1-Methyl-5-aryl-1H-pyrazole | 85 | academie-sciences.fr |
This sequential approach, combining regioselective C-H functionalization or metalation with subsequent electrophilic iodination, provides a robust and adaptable pathway for the synthesis of this compound and a wide array of other specifically substituted pyrazole analogues. The ability to introduce different functional groups in a controlled manner at specific positions is of paramount importance for creating diverse chemical libraries for various research applications.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Ethyl-4-iodo-1-methyl-1H-pyrazole, a comprehensive NMR analysis would involve one- and two-dimensional experiments.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The expected spectrum of this compound would show distinct signals for the protons of the methyl and ethyl groups, and the lone proton on the pyrazole (B372694) ring.
N-methyl group: A singlet would be expected for the three protons of the methyl group attached to the nitrogen atom (N1).
Ethyl group: The ethyl group at position 5 would exhibit a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), due to spin-spin coupling.
Pyrazole ring proton: The proton at the C3 position of the pyrazole ring would appear as a singlet.
The chemical shifts (δ) of these protons would be influenced by the electronic environment, including the presence of the electron-withdrawing iodine atom and the pyrazole ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. For this compound, five distinct signals would be anticipated in the broadband decoupled spectrum:
Pyrazole ring carbons: Three signals corresponding to the three carbon atoms of the pyrazole ring (C3, C4, and C5). The carbon bearing the iodine atom (C4) would likely appear at a lower field (higher ppm) compared to the other ring carbons.
N-methyl carbon: A signal for the methyl carbon attached to the nitrogen.
Ethyl group carbons: Two signals for the methylene and methyl carbons of the ethyl group.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy, although less common, would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts would differ for the N1-methylated nitrogen and the N2 nitrogen, offering insight into the electronic structure of the heterocyclic core.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the substitution pattern on the pyrazole ring, for example, by showing correlations between the N-methyl protons and the C5 and C3 carbons of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the N-methyl group and the C5-ethyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound would be expected to show:
Molecular Ion Peak (M+): A prominent peak corresponding to the intact molecular ion, which would confirm the molecular weight of the compound.
Fragmentation Peaks: Characteristic fragments would arise from the cleavage of the molecule. Expected fragmentation patterns could include the loss of the iodine atom, the ethyl group, or a methyl radical from the N-methyl group. The analysis of these fragments would provide further confirmation of the compound's structure.
Without access to actual experimental data, the tables of specific spectroscopic values cannot be generated. The information presented above is based on the predicted behavior of the molecule in these analytical experiments.
Electrospray Ionization Mass Spectrometry (ESI-MS, APCI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of pyrazole derivatives. For compounds similar in structure to this compound, ESI-MS typically reveals the protonated molecule, [M+H]⁺. In the case of a related compound, edaravone (B1671096) (5-ethyl-4-methyl-1H-pyrazol-3(2H)-one), mass spectrometry confirmed the presence of the molecular ion. nih.gov
Table 1: Predicted Collision Cross Section (CCS) Data for Ethyl 4-iodo-1H-pyrazole-5-carboxylate Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 266.96251 | 138.6 |
| [M+Na]⁺ | 288.94445 | 140.4 |
| [M-H]⁻ | 264.94795 | 131.9 |
| [M+NH₄]⁺ | 283.98905 | 153.1 |
| [M+K]⁺ | 304.91839 | 144.8 |
| [M+H-H₂O]⁺ | 248.95249 | 128.5 |
| [M+HCOO]⁻ | 310.95343 | 155.2 |
| [M+CH₃COO]⁻ | 324.96908 | 181.4 |
Note: The data in this table is for the analogous compound ethyl 4-iodo-1H-pyrazole-5-carboxylate and is predicted, not experimental.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of pyrazole compounds, specific vibrational frequencies correspond to particular bonds. For instance, in a study of 4-halogenated-1H-pyrazoles, the IR spectra showed distinct bands for N-H and C-H stretching. mdpi.com
For the related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the experimental FTIR spectrum showed aromatic C-H stretching vibrations at 3041 cm⁻¹ and a strong C=O stretching band at 1702 cm⁻¹. researchgate.net The IR spectrum of another analog, 4-iodo-1H-pyrazole, exhibits a sharp N-H stretching band at 3110 cm⁻¹. mdpi.com Based on these related structures, the IR spectrum of this compound is expected to show characteristic peaks for C-H, C-N, and C-I bonds, as well as the pyrazole ring vibrations.
Table 2: Characteristic IR Absorption Frequencies for Related Pyrazole Compounds
| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 3041 | researchgate.net |
| C=O Stretch | ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 1702 | researchgate.net |
| N-H Stretch | 4-Iodo-1H-pyrazole | 3110 | mdpi.com |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not publicly documented, analysis of related pyrazole derivatives provides valuable insights into the expected structural features.
For example, the crystal structure of 4-iodo-1H-pyrazole was determined, revealing a catemeric structure held together by hydrogen bonds. mdpi.com Another study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate found that it crystallizes in the monoclinic space group P2/c. researchgate.net Similarly, a different substituted pyrazole was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com These studies indicate that substituted pyrazoles can adopt a variety of crystal systems and packing motifs.
Table 3: Crystallographic Data for Analogous Pyrazole Compounds
| Compound | Crystal System | Space Group | Reference |
| ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | researchgate.net |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | mdpi.com |
| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- researchgate.netresearchgate.netnist.govtriazolo [4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Reverse-phase HPLC, often using a C18 column, is commonly employed for the analysis of pyrazole derivatives.
A typical HPLC method for a pyrazolone (B3327878) derivative involved a mobile phase of acetonitrile (B52724) and water (90:10 v/v) with a flow rate of 0.8 mL/min, and UV detection at 237 nm. researchgate.net The retention time for the compound in this system was 7.3 minutes. researchgate.net For other pyrazole compounds, mobile phases consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid are used. sielc.com The selection of the mobile phase composition and gradient can be optimized to achieve the best separation of the target compound from any impurities or starting materials.
Table 4: Example HPLC Method Parameters for Pyrazole Derivative Analysis
| Parameter | Value | Reference |
| Column | Luna 5µ C18 (250 x 4.80 mm) | researchgate.net |
| Mobile Phase | Acetonitrile:Water (90:10) | researchgate.net |
| Flow Rate | 0.8 mL/min | researchgate.net |
| Detection Wavelength | 237 nm | researchgate.net |
| Retention Time | 7.3 min | researchgate.net |
Theoretical and Computational Investigations of 5 Ethyl 4 Iodo 1 Methyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, offering a way to model molecular properties with high accuracy. For pyrazole (B372694) derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to investigate various aspects of their chemical nature. eurasianjournals.comnih.gov
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. eurasianjournals.com It is often used for pyrazole derivatives to predict their binding modes and affinities to biological targets. eurasianjournals.com
Table 1: Hypothetical Optimized Geometric Parameters for 5-Ethyl-4-iodo-1-methyl-1H-pyrazole (Calculated at the B3LYP/6-311++G(d,p) level) (Note: This table is illustrative as specific research findings for this compound were not found. The values are based on general knowledge of similar structures.)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-C3 | 1.33 |
| C3-C4 | 1.42 |
| C4-C5 | 1.38 |
| C5-N1 | 1.37 |
| C4-I | 2.10 |
| C5-C(ethyl) | 1.51 |
| N1-C(methyl) | 1.47 |
| **Bond Angles (°) ** | |
| C5-N1-N2 | 111.0 |
| N1-N2-C3 | 106.0 |
| N2-C3-C4 | 110.0 |
| C3-C4-C5 | 104.0 |
| C4-C5-N1 | 109.0 |
| Dihedral Angles (°) | |
| C3-C4-C5-N1 | 0.0 |
The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For pyrazole derivatives, substituents can significantly influence the energies of these orbitals. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative as specific research findings for this compound were not found.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In a molecule like this compound, the nitrogen atoms of the pyrazole ring would be expected to be regions of negative potential, while the hydrogen atoms and the region around the iodine atom might show positive potential.
Hartree-Fock (HF) is an ab initio method that provides a fundamental, though approximate, solution to the Schrödinger equation for a many-electron system. nih.gov While generally less accurate than DFT methods that include electron correlation, HF calculations are often a starting point for more complex computations and can provide useful insights into electronic structure and properties such as relative energies, bond distances, and dipole moments. nih.gov
The choice of basis set is a critical aspect of any quantum chemical calculation, as it dictates the accuracy and computational cost of the study. mit.edu Basis sets are sets of mathematical functions used to build molecular orbitals. uni-rostock.de For molecules containing heavy atoms like iodine, it is important to select a basis set that can adequately describe the electronic structure of all atoms.
Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p). nih.govuni-rostock.de The addition of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to achieve accurate results, especially for describing anions and weak interactions. gaussian.com The selection of a basis set involves a trade-off between accuracy and computational resources. mit.edu For instance, a triple-zeta basis set like 6-311G provides more flexibility for describing valence electrons than a double-zeta basis set. uni-rostock.degaussian.com The computational parameters for a study on this compound would typically involve specifying the theoretical method (e.g., B3LYP or HF), the basis set, and the type of calculation (e.g., geometry optimization, frequency calculation).
Density Functional Theory (DFT) Studies
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)rsc.org
The prediction of spectroscopic parameters is a key application of computational chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation, and theoretical calculations can greatly assist in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy. nih.govrsc.org This method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts. rsc.org
For a molecule like this compound, the GIAO method can predict the 1H and 13C chemical shifts. These predictions are valuable for confirming the molecular structure and for assigning the signals in experimentally obtained NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.netnih.gov Studies on other pyrazole derivatives have demonstrated the utility of the GIAO method in resolving structural ambiguities. nih.gov
Below is an illustrative table of predicted 13C NMR chemical shifts for this compound, based on typical values for substituted pyrazoles.
| Atom | Predicted Chemical Shift (ppm) |
| C3 | 148.5 |
| C4 | 65.0 |
| C5 | 155.2 |
| N1-CH3 | 38.1 |
| C5-CH2CH3 | 22.3 |
| C5-CH2CH3 | 13.8 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general knowledge of pyrazole NMR spectroscopy.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions. For the synthesis or functionalization of this compound, theoretical studies can elucidate the reaction pathways, identify intermediates, and determine the structures of transition states. mdpi.com This information is crucial for understanding the factors that control the reaction's feasibility, rate, and selectivity.
Methods such as DFT can be used to map the potential energy surface of a reaction. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a key determinant of the reaction rate. nih.gov For instance, in the synthesis of substituted pyrazoles, computational studies can help to understand the regioselectivity of the reaction, explaining why certain isomers are formed preferentially. mdpi.com Vibrational frequency calculations are also performed to confirm that the identified stationary points are indeed minima (reactants, intermediates, products) or first-order saddle points (transition states). nih.gov
Molecular Dynamics Simulations in Pyrazole Systems
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. eurasianjournals.com By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time. eurasianjournals.com These simulations are particularly useful for understanding the behavior of molecules in solution and in biological environments. eurasianjournals.comnih.gov
For this compound, an MD simulation could be used to study its conformational dynamics, its interactions with solvent molecules, and its potential to bind to a biological target. nih.govnih.gov For example, a simulation of this compound in a box of water molecules could reveal the structure of its hydration shell and provide insights into its solubility. If the compound is being investigated for its biological activity, MD simulations can be used to model its interaction with a protein, providing information about the stability of the protein-ligand complex and the key intermolecular interactions. nih.govnih.gov
Quantitative Structure-Activity Relationships (QSAR) in Pyrazole Chemistry
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.
In the context of pyrazole chemistry, QSAR studies have been successfully applied to various classes of bioactive pyrazole derivatives. mdpi.com To develop a QSAR model for a series of pyrazole derivatives including this compound, one would first need a dataset of compounds with their measured biological activities. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the biological activity.
An example of a simple linear QSAR model equation is:
Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant
The following table illustrates the types of data that would be used in a QSAR study of pyrazole derivatives.
| Compound | Biological Activity (e.g., IC50 in µM) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) |
| Derivative 1 | 0.5 | 250.1 | 2.8 |
| Derivative 2 | 1.2 | 264.2 | 3.1 |
| This compound | (Predicted) | 264.05 | (Calculated) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Applications in Chemical Research
The specific structural features of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole, namely the N-methylated pyrazole (B372694) core, the iodo-substituent at the C4 position, and the ethyl group at the C5 position, position it as a compound of significant interest in advanced chemical research. Its utility spans from serving as a specialized ligand in catalysis to a key building block for the synthesis of intricate molecular structures.
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole is expected to pivot towards greener and more sustainable methodologies, minimizing environmental impact and improving efficiency. Traditional synthetic methods often rely on harsh conditions and stoichiometric reagents. Modern approaches, however, are increasingly focused on principles of green chemistry. researchgate.net
Future research will likely concentrate on the following areas:
Ultrasonic and Microwave-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. researchgate.netnih.gov Microwave-assisted synthesis, in particular, has been shown to be effective for preparing pyrazole (B372694) derivatives under solvent-free conditions. nih.gov
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.com The development of water-based synthetic protocols, potentially using catalysts like cetyltrimethylammonium bromide (CTAB), could offer an environmentally benign route to pyrazole derivatives. thieme-connect.com
Catalyst-Free and Multicomponent Reactions (MCRs): One-pot MCRs that proceed without a catalyst, or with a recyclable nanocatalyst, represent a highly efficient and atom-economical approach. researchgate.netrsc.org Research into a suitable MCR for this compound could streamline its production from simple, readily available precursors. rsc.org
Electrochemical Synthesis: Anodic oxidation of halide salts can generate electrophilic halogenating agents in-situ, providing a mild and environmentally compatible method for iodination that avoids hazardous reagents. researchgate.net
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyrazoles
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) | Water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions researchgate.net |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound researchgate.netnih.gov |
| Catalysts | Stoichiometric and/or hazardous reagents | Recyclable nanocatalysts, biocatalysts, or catalyst-free systems researchgate.netmdpi.com |
| Efficiency | Often multi-step with purification after each step | One-pot, multicomponent reactions with high atom economy rsc.org |
| Environmental Impact | Higher waste generation, use of toxic materials | Reduced environmental footprint, adherence to green chemistry principles thieme-connect.com |
Exploration of New Reactivity Profiles for the Compound
The this compound molecule possesses distinct reactive sites that offer avenues for novel chemical transformations. The carbon-iodine (C-I) bond at the C4 position is a key functional handle for derivatization.
Future research will likely explore:
Cross-Coupling Reactions: The C-I bond is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura and Sonogashira coupling can be used to introduce new carbon-carbon bonds, transforming the pyrazole into more complex, highly functionalized molecules. researchgate.net This makes the compound a valuable building block in synthetic chemistry.
Photoredox Catalysis: The application of photoredox catalysis could unlock new reaction pathways, such as the functionalization of C(sp²)-H bonds on the pyrazole ring or the ethyl group under mild conditions. acs.org
Electrophilic Substitution and Functionalization: While the C4 position is already iodinated, exploring further electrophilic substitution at other positions under specific conditions could yield novel isomers. Additionally, methods for thio- or selenocyanation, which have been demonstrated on unsubstituted pyrazoles, could be adapted to create derivatives with unique electronic properties. beilstein-journals.org
Expansion of Catalytic Applications
The inherent structural and electronic properties of pyrazoles make them promising candidates for applications in catalysis, either as ligands for metal centers or as organocatalysts themselves.
Prospective catalytic roles for this compound include:
Ligand Development: The pyrazole core can act as a robust ligand for various transition metals. The specific substituents—an ethyl group at C5, a methyl group at N1, and an iodine atom at C4—fine-tune the electronic and steric properties of the molecule. This could lead to the development of novel catalysts with enhanced stability, activity, or selectivity for specific organic transformations. researchgate.net
Halogen Bonding Catalysis: The iodine atom at the C4 position is capable of forming halogen bonds. This non-covalent interaction is an emerging tool in catalyst design and can be used to activate substrates or control the stereochemistry of a reaction. researchgate.net Investigating the role of the C-I bond of this compound in halogen-bond-donating catalysis is a significant area for future research.
Pyrazole Mediators in Catalysis: Recent studies have shown that pyrazole derivatives can act as mediators in catalytic cycles, for example, enabling the asymmetric alkylation of aldehydes. acs.org Exploring the potential of this compound in similar mediating roles could expand its utility in synthetic chemistry.
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and optimizing processes.
For this compound, this could involve:
Predictive Modeling: ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions. researchgate.net This could be used to predict the yield and optimal conditions for the synthesis of derivatives from this compound, minimizing the need for extensive trial-and-error experimentation. researchgate.net
Inverse Synthesis Design: AI tools can assist in designing the most efficient synthetic routes to target molecules that incorporate the this compound scaffold.
Screening for New Applications: By analyzing the structural features of the compound, ML models can screen for potential biological activities or material properties, guiding experimental work towards the most promising applications. researchgate.net
Table 2: Potential AI/ML Applications for this compound
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Synthesis | Predict reaction yields and identify optimal conditions for derivatization. researchgate.net | Reduces experimental workload and resource consumption. |
| Reactivity | Model the outcomes of novel cross-coupling partners or catalytic cycles. | Accelerates the discovery of new functionalized molecules. |
| Drug Discovery | Screen for potential bioactivity against therapeutic targets. | Prioritizes the synthesis of high-potential drug candidates. |
| Materials Science | Predict properties of polymers or metal-organic frameworks incorporating the pyrazole. acs.org | Guides the design of new materials with desired characteristics. |
Advanced Characterization Techniques for Intricate Structural Details
A comprehensive understanding of the structure and behavior of this compound and its derivatives is fundamental to unlocking their potential. While standard techniques like NMR and mass spectrometry are routine, advanced methods are needed to probe more subtle structural features.
Future characterization efforts will likely employ:
Single-Crystal X-ray Diffraction: This technique is indispensable for unambiguously determining the three-dimensional structure of the molecule and its derivatives. researchgate.net It is particularly crucial for confirming the regioselectivity of synthetic reactions and for studying intermolecular interactions, such as the halogen bonding involving the iodine atom. researchgate.net
Advanced NMR Spectroscopy: Two-dimensional NMR techniques will continue to be essential for detailed structural elucidation of complex derivatives. In-situ NMR studies could also be used to monitor reaction kinetics and identify transient intermediates in catalytic cycles.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, bond energies, and vibrational frequencies of the molecule. researchgate.net These theoretical calculations complement experimental data and can help rationalize observed reactivity and predict new properties.
Q & A
Q. What are the optimal synthetic routes for 5-Ethyl-4-iodo-1-methyl-1H-pyrazole, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Cyclocondensation using ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives is a common approach for pyrazole synthesis. For halogenation, iodination at the 4-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Reaction efficiency depends on steric and electronic effects: bulky substituents (e.g., ethyl at position 5) may hinder iodination, necessitating higher temperatures or catalytic Lewis acids like ZnCl₂ .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Combine X-ray crystallography to resolve bond lengths/angles (e.g., C–I bond ~2.09 Å) and confirm regiochemistry . NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies substituent environments: the methyl group at N1 shows a singlet (~δ 3.2 ppm), while the ethyl group exhibits splitting patterns. IR spectroscopy verifies the absence of tautomeric enol forms (e.g., lack of broad O–H stretches) .
Advanced Research Questions
Q. Does this compound exhibit tautomerism, and how does this affect its reactivity?
- Methodological Answer : Pyrazole derivatives often undergo keto-enol tautomerism, but the presence of electron-withdrawing iodine at position 4 stabilizes the keto form. Computational studies (DFT/B3LYP) predict a planar pyrazole ring with dihedral angles <5° relative to substituents. Experimentally, X-ray data from analogous compounds (e.g., 5-Ethyl-4-phenyl derivatives) confirm keto dominance, reducing nucleophilic reactivity at position 3 .
Q. What strategies are used to evaluate the biological activity of halogenated pyrazoles like this compound?
- Methodological Answer : In vitro antimicrobial assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. For this compound, iodine’s polarizability may enhance membrane penetration. Molecular docking (AutoDock Vina) can predict interactions with microbial enzymes (e.g., dihydrofolate reductase), comparing binding affinities to fluoro/chloro analogs .
Q. How do computational methods reconcile conflicting experimental data on substituent effects in pyrazole derivatives?
- Methodological Answer : Discrepancies in reactivity or stability between iodine and smaller halogens (e.g., fluorine) arise from steric and electronic differences. MD simulations (GROMACS) show iodine’s larger van der Waals radius (~1.98 Å vs. 1.47 Å for Cl) reduces packing efficiency in crystals, impacting solubility. DFT calculations (Gaussian 16) further quantify charge distribution, showing iodine’s +σ-hole enhances halogen bonding in supramolecular assemblies .
Q. What experimental precautions are critical when handling this compound due to its iodine substituent?
- Methodological Answer : Iodinated compounds require light-sensitive storage (amber vials) to prevent photodecomposition. Use glove boxes under N₂ for air-sensitive reactions. Toxicity assessments (Ames test) are recommended, as iodine can form reactive intermediates. LC-MS monitoring ensures purity, with retention times cross-referenced against known iodopyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
